REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9]O)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.O=S(Cl)[Cl:16]>C(Cl)(Cl)Cl>[Br:1][CH2:2][CH2:3][N:4]1[C:8]([CH2:9][Cl:16])=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1
|
Name
|
|
Quantity
|
438 mg
|
Type
|
reactant
|
Smiles
|
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
628 mg
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 70° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL three-necked round-bottomed flask equipped with a nitrogen inlet and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
ethyl acetate was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to −5° C
|
Type
|
ADDITION
|
Details
|
Saturated aqueous sodium bicarbonate (3 mL) was added until a pH of 8.5
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated aqueous sodium carbonate (2×5 mL), brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1N=C(C=C1CCl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |